

comparing the in vitro and in vivo efficacy of N-Aminorhodanine

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Compound of Interest

Compound Name: **N-Aminorhodanine**

Cat. No.: **B074060**

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An In-Depth Technical Guide to the Efficacy of **N-Aminorhodanine** and Its Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies

Introduction: The Promise of the Rhodanine Scaffold

The rhodanine heterocyclic core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to a diverse range of biological targets.[\[1\]](#)[\[2\]](#) This versatility has led to the development of numerous rhodanine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[\[3\]](#)[\[4\]](#)[\[5\]](#) Among these, **N-Aminorhodanine**, also known as 3-amino-2-thioxothiazolidin-4-one, serves as a crucial starting material for creating novel therapeutic candidates.[\[6\]](#)[\[7\]](#) Modifications at the N-3 and C-5 positions of the rhodanine ring are common strategies to enhance potency and selectivity.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive comparison of the in vitro (laboratory-based) and in vivo (whole-organism) efficacy of **N-Aminorhodanine** derivatives. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the current evidence, the methodologies used to obtain it, and the critical gap between cellular activity and therapeutic potential in a living system.

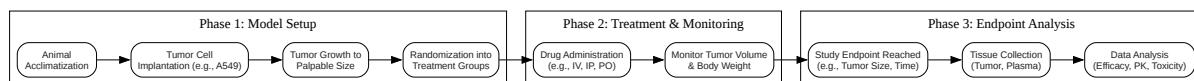
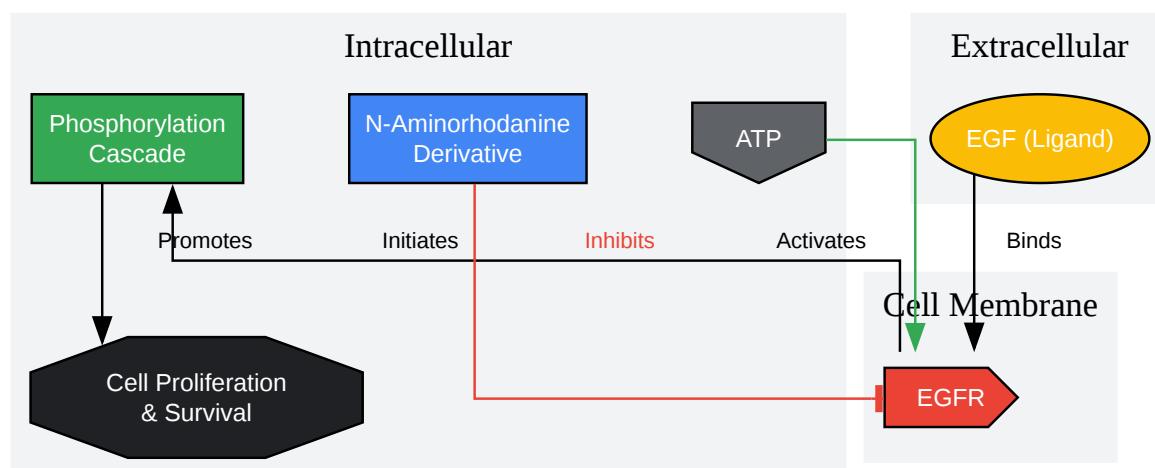
In Vitro Efficacy: Targeting Cancer Cells in the Dish

The primary body of research on **N-Aminorhodanine** derivatives focuses on their in vitro anticancer properties, particularly against non-small cell lung cancer (NSCLC).[8][9] These studies are foundational, as they provide the first proof-of-concept that a compound can exert a desired biological effect at the cellular level.

A key target in NSCLC is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when mutated or overexpressed, can drive uncontrolled cell proliferation.[8][9] Several novel N- and 5-disubstituted aminorhodanine derivatives have been synthesized and tested for their ability to inhibit the growth of the A549 human lung cancer cell line, which is a standard model for NSCLC research.[10][11]

Proposed Mechanism of Action: EGFR Inhibition

Computational docking studies and in vitro assays suggest that **N-Aminorhodanine** derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the downstream signaling cascade that leads to cell growth and survival, ultimately inducing apoptosis in cancer cells.



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